molecular formula C13H19NO5S2 B7577623 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid

2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid

Cat. No. B7577623
M. Wt: 333.4 g/mol
InChI Key: INBRXPIDTPWJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid, also known as DMTS-PPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to possess a range of interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid is not fully understood. However, it is believed that the compound works by inhibiting the formation and aggregation of amyloid-beta plaques. Additionally, 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess antioxidant and anti-inflammatory properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess a range of interesting biochemical and physiological effects. Studies have shown that the compound can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess antioxidant and anti-inflammatory properties, which may further contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of studying 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid in the laboratory is its relatively straightforward synthesis. Additionally, the compound has been found to possess a range of interesting pharmacological properties, which make it an attractive target for further research. However, one limitation of studying 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.

Future Directions

There are several potential future directions for research on 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid. One promising area of research is the development of new Alzheimer's disease treatments based on the compound. Additionally, further studies are needed to determine the safety and efficacy of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid in animal models and humans. Finally, the compound may also have potential applications in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

The synthesis of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid involves the reaction of 2,5-dimethyl-3-thiophenecarboxylic acid with piperidine and sulfonyl chloride. The resulting compound is then further reacted with acetic anhydride to produce the final product. The synthesis of 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been reported in several scientific publications and has been found to be a relatively straightforward process.

Scientific Research Applications

2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a potential treatment for Alzheimer's disease. Studies have shown that 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid has been found to possess antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.

properties

IUPAC Name

2-[1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-9-7-12(10(2)20-9)21(17,18)14-5-3-11(4-6-14)19-8-13(15)16/h7,11H,3-6,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBRXPIDTPWJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid

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